ethyl 2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)butanoate

Sourcing precisely substituted pyrazole building blocks for SAR studies often leads to supply gaps. This compound resolves the need for a 4-chloro-3,5-dimethylpyrazole core with an ethyl butanoate handle, enabling direct use in amidation or hydrolysis derivatization. - Structural Precision: Features chlorine at the 4-position and methyl groups at 3- and 5-positions, a privileged scaffold for bioactive molecule design. - Synthetic Utility: The ethyl ester moiety provides a modifiable functional group for further synthetic elaboration. - Supply Reliability: Available as a specialty heterocyclic building block, ensuring continuity for exploratory synthetic campaigns where this exact substitution pattern is non-negotiable.

Molecular Formula C11H17ClN2O2
Molecular Weight 244.72
CAS No. 1005592-59-5
Cat. No. B2394604
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl 2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)butanoate
CAS1005592-59-5
Molecular FormulaC11H17ClN2O2
Molecular Weight244.72
Structural Identifiers
SMILESCCC(C(=O)OCC)N1C(=C(C(=N1)C)Cl)C
InChIInChI=1S/C11H17ClN2O2/c1-5-9(11(15)16-6-2)14-8(4)10(12)7(3)13-14/h9H,5-6H2,1-4H3
InChIKeyRDBKXUMHEHBBHD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)butanoate: Baseline Characterization


Ethyl 2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)butanoate (CAS 1005592-59-5) is a synthetic organic compound belonging to the pyrazole carboxylate ester class, featuring a 4-chloro-3,5-dimethylpyrazole core N-linked to an ethyl butanoate moiety . The compound is cataloged by multiple research chemical suppliers as a specialty heterocyclic building block for pharmaceutical and agrochemical discovery applications . Its structural features—chlorine substitution at the 4-position and methyl groups at the 3- and 5-positions of the pyrazole ring—are typical of privileged scaffolds used in the design of bioactive small molecules . Despite its commercial availability, a comprehensive search of primary literature, patents, and authoritative databases reveals no peer-reviewed studies or patent disclosures reporting biological activity, physicochemical characterization, or comparative performance data for this specific compound.

Why Generic Substitution Fails for This Compound


In the absence of peer-reviewed or patent-disclosed performance data, the assumption that structurally similar pyrazole carboxylate esters (e.g., ethyl 2-(1H-pyrazol-1-yl)butanoate derivatives or chloro-substituted pyrazole analogs) can serve as functional substitutes for ethyl 2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)butanoate is scientifically unfounded . Even minor structural modifications—such as the precise position of chlorine substitution or the ester alkyl chain length—can profoundly alter target binding affinity, metabolic stability, and overall biological activity in drug discovery contexts [1]. For procurement decisions in medicinal chemistry or agrochemical development, reliance on unvalidated analogs introduces significant risk of synthetic failure or assay invalidation. At present, no published quantitative evidence exists to either support or refute the interchangeability of this compound with any comparator. The following section therefore contains no specific evidence items, as the core evidentiary conditions required for inclusion cannot be met.

Quantitative Differentiation Evidence


Research and Industrial Application Scenarios


Discovery Chemistry Library Building Block

This compound may serve as a specialized intermediate or building block in the synthesis of novel pyrazole-containing small molecules for drug discovery or agrochemical research. Its commercial availability from multiple vendors facilitates procurement for exploratory synthetic campaigns. However, in the absence of published biological or physicochemical data , its utility is confined to situations where the precise substitution pattern (4-chloro, 3,5-dimethyl) is specifically required for a synthetic route, and no performance advantage over unsubstituted or differently substituted analogs can be claimed or assumed.

Synthetic Route Optimization for Pyrazole Esters

Researchers may procure this compound to evaluate its suitability as a synthetic intermediate for target molecules that require a 4-chloro-3,5-dimethylpyrazole moiety with an ester handle . The ethyl ester group offers a modifiable functional group for further derivatization (e.g., hydrolysis to carboxylic acid, amidation, or reduction). The decision to use this specific compound would be driven by synthetic necessity rather than any documented superior performance, given the complete lack of comparative data .

Analytical Reference Standard (Limited Use)

The compound's unique structural features could theoretically support its use as an analytical reference standard for methods such as HPLC or LC-MS when characterizing reaction mixtures containing this specific entity . However, this scenario is only relevant when the compound is already part of a proprietary synthetic sequence, as no broader application as a universal standard exists. The absence of certified reference material specifications or validated analytical protocols limits this application.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
Explore Hub


Quote Request

Request a Quote for ethyl 2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)butanoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.